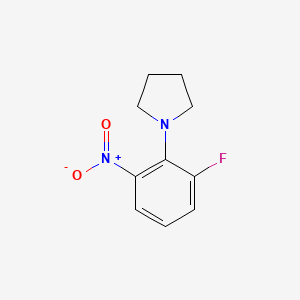

1-(2-Fluoro-6-nitrophenyl)pyrrolidine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-fluoro-6-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-8-4-3-5-9(13(14)15)10(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQZIIGCNJGTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=C2F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693166 | |

| Record name | 1-(2-Fluoro-6-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233955-61-7, 1233952-03-8 | |

| Record name | 1-(2-Fluoro-6-nitrophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-6-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Fluoro 6 Nitrophenyl Pyrrolidine

Established Synthetic Routes

The synthesis of 1-(2-Fluoro-6-nitrophenyl)pyrrolidine (B571861) has been predominantly achieved through two well-established strategies: Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The most common and direct method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach typically involves the reaction of a suitable di-substituted benzene (B151609) derivative with pyrrolidine (B122466).

The primary starting material for this reaction is 1,3-difluoro-2-nitrobenzene (B107855) . nih.govresearchgate.netnih.gov The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of one of the fluorine atoms by the incoming pyrrolidine nucleophile. The other fluorine atom remains on the ring, yielding the desired product.

The reaction is typically carried out in a suitable solvent, often a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be facilitated by the presence of a base to neutralize the hydrofluoric acid (HF) generated during the reaction. nih.govrsc.org

| Reactants | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1,3-Difluoro-2-nitrobenzene, Pyrrolidine | K₂CO₃ | DMF | 80 | 4 | >95 | |

| 1,3-Difluoro-2-nitrobenzene, Pyrrolidine | Et₃N | CH₃CN | Reflux | 6 | Good | |

| 3-Chloro-2-fluoronitrobenzene, Pyrrolidine | KOH | HPMC/Water | Room Temp. | 20 | - | rsc.org |

Table 1: Representative examples of SNAr reactions for the synthesis of this compound and related compounds. Note: Specific yield for the reaction with 3-chloro-2-fluoronitrobenzene was not provided in the reference.

The reactivity of the starting halonitrobenzene is a critical factor. Generally, the order of reactivity for the leaving group in SNAr reactions is F > Cl > Br > I. thieme-connect.de This makes 1,3-difluoro-2-nitrobenzene a highly suitable substrate.

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer an alternative and versatile route to form the C-N bond in this compound. nih.gov These methods, such as the Buchwald-Hartwig amination, are particularly useful when the SNAr reaction is not feasible or gives low yields.

This approach would typically involve the coupling of a 2-fluoro-6-nitrohalobenzene (where the halogen is typically Br or I) with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle. nih.gov

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 6-Bromo/Chloropurine nucleosides | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 100 | Good | nih.gov |

| Aryl/Heteroaryl chlorides/bromides | Pd-KPhos | Hydroxide (B78521) | Water | - | High | nih.gov |

While specific examples for the direct synthesis of this compound via this method are not as prevalent in the literature as SNAr, the principles of palladium-catalyzed amination are well-established and applicable. nih.gov

Exploration of Novel Synthetic Pathways

To improve efficiency, reduce reaction times, and explore new chemical space, researchers are continuously investigating novel synthetic methodologies.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. nih.govnih.govresearchgate.netnih.govnih.govmdpi.comshd-pub.org.rsnih.govsciforum.net The application of microwave irradiation to the SNAr synthesis of this compound can significantly reduce reaction times from hours to minutes and often leads to improved yields. mdpi.com

The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods. nih.govmdpi.com

| Reactants | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Precursors 16–21, Amines, Sodium p-toluenesulfinate | CH₃CN | 400 | 65-70 | 5-10 | Good | mdpi.com |

| TPFPP, Glycine, Paraformaldehyde | Chlorobenzene | 290 | 135 | 240 | - | nih.gov |

Table 3: Examples of microwave-assisted synthesis of related heterocyclic compounds. Note: Specific data for the direct microwave synthesis of this compound is limited, but these examples showcase the potential of the technique.

Stereoselective and Asymmetric Synthesis Considerations

The development of stereoselective methods to introduce chirality to the pyrrolidine ring or to create substituted derivatives of this compound is an area of growing interest. rsc.orgnih.govnih.govresearchgate.netnih.govacs.orgmdpi.comrsc.org This is particularly relevant for the synthesis of potential drug candidates, where specific stereoisomers often exhibit desired biological activity.

Approaches to achieve stereoselectivity include:

Diastereoselective synthesis: This can be achieved by using a chiral starting material or a chiral auxiliary to control the formation of a new stereocenter. Multicomponent reactions have been shown to be effective in producing highly substituted pyrrolidines with good diastereoselectivity. rsc.orgnih.govnih.gov

Enantioselective synthesis: This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. Organocatalysis and transition-metal catalysis are common strategies for the enantioselective synthesis of pyrrolidine derivatives.

While specific examples for the stereoselective synthesis of this compound are not extensively documented, the general principles of asymmetric synthesis of pyrrolidines are well-established and could be adapted for this target molecule. researchgate.netnih.govmdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for developing efficient and cost-effective synthetic routes. For the synthesis of this compound, optimization efforts often focus on the SNAr reaction. Key parameters that can be varied include:

Base: The choice and stoichiometry of the base can significantly impact the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), and potassium hydroxide (KOH). rsc.org

Solvent: The polarity and aprotic nature of the solvent play a critical role. DMF and DMSO are often preferred for their ability to solvate the reactants and intermediates.

Temperature: While many SNAr reactions proceed at room temperature or slightly elevated temperatures, optimization may involve adjusting the temperature to balance reaction rate and selectivity.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) helps determine the optimal reaction time to maximize yield and minimize side product formation. rsc.org

Recent research has also explored the use of additives, such as polymeric surfactants like hydroxypropyl methylcellulose (B11928114) (HPMC), to facilitate SNAr reactions in aqueous media under mild conditions, offering a greener alternative to traditional organic solvents. rsc.org

Principles of Green Chemistry in the Synthesis of Aryl-Pyrrolidines

The traditional synthesis of aryl-pyrrolidines, including this compound, often employs hazardous solvents and reagents, prompting the development of more environmentally benign methodologies guided by the principles of green chemistry. nih.gov The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govyoutube.com

Key areas of focus in greening the synthesis of aryl-pyrrolidines via SNAr reactions include:

Safer Solvents: A significant portion of the waste generated in chemical reactions comes from the solvent. nih.gov Conventional polar aprotic solvents like DMF, DMSO, and NMP are effective but are associated with toxicity and environmental concerns. acsgcipr.orgresearchgate.net Research has focused on identifying greener alternatives.

Water: Utilizing water as a solvent is a highly sustainable approach. The use of additives like hydroxypropyl methylcellulose (HPMC), an inexpensive and benign polymer, has been shown to enable SNAr reactions in water under mild conditions. rsc.org

Polyethylene Glycol (PEG-400): PEG-400 is a non-toxic, biodegradable, and non-volatile solvent that has proven effective for nucleophilic aromatic substitution reactions, sometimes leading to excellent yields in very short reaction times. nih.gov

Cyrene™: Derived from renewable biomass, Cyrene™ has emerged as a viable substitute for polar aprotic solvents, demonstrating high efficiency in SNAr reactions, often with the benefit of easy product purification through precipitation in water. researchgate.net

Energy Efficiency: Traditional methods often require heating for extended periods. Green chemistry encourages the use of energy-efficient techniques.

Microwave Irradiation: This technique can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. nih.gov

Mechanochemistry: By using mechanical energy to initiate reactions, often in the absence of a solvent (solvent-free), mechanochemistry aligns with green principles by reducing waste and energy use. nih.gov

Catalysis: The use of catalysts can enhance reaction efficiency, reduce the need for stoichiometric reagents, and enable reactions under milder conditions.

Phase-Transfer Catalysis (PTC): PTC is particularly useful in reactions where reactants are in different phases (e.g., a water-soluble salt and an organic-soluble substrate). ijirset.com Catalysts like quaternary ammonium (B1175870) salts can facilitate the transfer of the nucleophile between phases, accelerating the reaction and often eliminating the need for harsh organic solvents. ijirset.comalfachemic.com This method can lead to faster reactions, higher yields, and fewer byproducts. ijirset.com

By incorporating these principles, the synthesis of aryl-pyrrolidines can be made more sustainable, safer, and more efficient. acs.orgacs.org

Table 2: Application of Green Chemistry Principles to Aryl-Pyrrolidine Synthesis

| Green Chemistry Principle | Conventional Method | Greener Alternative | Benefits | Reference |

| Use of Safer Solvents | DMF, DMSO, NMP | Water with HPMC, PEG-400, Cyrene™ | Reduced toxicity, biodegradability, use of renewable resources. | researchgate.netnih.govrsc.org |

| Energy Efficiency | Conventional heating | Microwave irradiation, Mechanochemistry | Reduced reaction times, lower energy consumption, solvent-free conditions. | nih.gov |

| Use of Catalysis | Stoichiometric base | Phase-Transfer Catalysts (PTC) | Increased reaction rates, higher yields, reduced need for organic solvents. | ijirset.comalfachemic.com |

Chemical Reactivity and Transformations of 1 2 Fluoro 6 Nitrophenyl Pyrrolidine

Reactivity of the Nitro Group: Reduction and Further Derivatization

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. wikipedia.org

Reduction to Anilines: The primary transformation of the nitro group in 1-(2-fluoro-6-nitrophenyl)pyrrolidine (B571861) is its reduction to the corresponding aniline (B41778), 3-fluoro-2-(pyrrolidin-1-yl)aniline. This conversion is crucial as the resulting amino group can undergo a wide array of subsequent reactions, such as diazotization, acylation, and alkylation, opening pathways to a variety of derivatives.

Commonly employed methods for the reduction of nitroarenes are applicable here. These include:

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide, and Raney nickel are effective. wikipedia.org The use of nitrogen-doped carbon nanofibers as a support for the catalyst has been shown to enhance chemoselectivity, allowing for the reduction of the nitro group in the presence of other reducible functionalities like halogens. sci-hub.se

Metal-Acid Systems: A classic method involves the use of metals like iron, tin, or zinc in an acidic medium. wikipedia.org

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) (HCOONH4) in the presence of Pd/C can serve as a source of hydrogen for the reduction. sci-hub.se

The chemoselective reduction of the nitro group without affecting the fluorine atom is a key consideration. Many modern catalytic systems show excellent selectivity for the nitro group reduction while leaving halogen substituents intact. sci-hub.se

Further Derivatization of the Resulting Amine: Once the aniline derivative is formed, it can be further functionalized. For instance, the newly formed amino group can react with various electrophiles to create amides, sulfonamides, and ureas, significantly expanding the molecular diversity accessible from the parent compound.

Table 1: Selected Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Product | Selectivity Notes |

|---|---|---|---|

| H₂, Pd/C | Varies (solvent, pressure, temp.) | Aniline | Generally good; can sometimes lead to dehalogenation under harsh conditions. |

| Fe, HCl/CH₃COOH | Acidic, aqueous | Aniline | A classic, robust method. |

| SnCl₂·2H₂O | Acidic, alcohol solvent | Aniline | A common laboratory-scale method. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic | Aniline | Often used for selective reductions. wikipedia.org |

Reactivity of the Fluoro Group: Secondary Nucleophilic Substitutions and Halogen Exchange

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the strong electron-withdrawing effect of the ortho-nitro group, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the substitution process.

Secondary Nucleophilic Substitutions: The activated fluoro group can be displaced by a variety of nucleophiles, allowing for the introduction of new functional groups at this position. This reaction proceeds via an addition-elimination mechanism. nih.gov The rate and success of the substitution depend on the nucleophilicity of the incoming group and the reaction conditions.

Examples of nucleophiles that can displace the fluoro group include:

Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can react to form the corresponding ethers.

Nitrogen Nucleophiles: Amines (RNH₂, R₂NH) can displace the fluorine to form substituted diamines. The reaction of various amines with activated fluoro-nitroaromatics is a common strategy for building complex molecular frameworks.

Sulfur Nucleophiles: Thiolates (RS⁻) readily react to yield thioethers.

Theoretical and experimental studies on similar systems, such as the reaction of substituted nitrothiophenes with pyrrolidine (B122466), confirm the stepwise nature of the SNAr mechanism. nih.govresearchgate.net The reaction of 4,6-dichloro-5-nitrobenzofuroxan with pyrrolidine also proceeds via a two-step process involving a nucleophilic attack followed by elimination, highlighting the role of the nitro group in facilitating the substitution. mdpi.com

Halogen Exchange (HALEX) Reactions: While less common for fluoroaromatics compared to their chloro- or bromo- counterparts, under specific conditions, the fluorine atom could potentially be exchanged for another halogen.

Table 2: Nucleophilic Aromatic Substitution on Activated Fluoroarenes

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| R-OH / Base | Aryl Ether | Ar-F + R-OH → Ar-OR |

| R-NH₂ | Secondary Amine | Ar-F + R-NH₂ → Ar-NHR |

Transformations Involving the Pyrrolidine Moiety (e.g., N-Functionalization)

While the aromatic ring is the primary site of reactivity, the pyrrolidine moiety can also be chemically modified. The nitrogen atom of the pyrrolidine ring is a tertiary amine and is generally unreactive towards many electrophiles due to its conjugation with the electron-deficient aromatic ring. However, specific transformations are possible.

Functionalization of pre-formed pyrrolidine rings is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov In the case of this compound, derivatization of the pyrrolidine ring itself is less straightforward than reactions on the phenyl ring. However, if the pyrrolidine ring bears other functional groups, these can be manipulated. For example, in a related compound, (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine, the primary amine on the pyrrolidine ring is a key site for further derivatization. nih.gov

Incorporation into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product, incorporating substantial parts of all starting materials. mdpi.comnih.gov These reactions are highly efficient and atom-economical. researchgate.net

Derivatives of this compound, particularly the aniline obtained after nitro-group reduction, are excellent candidates for MCRs. For instance, anilines are common components in various MCRs, such as:

The Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.

The Povarov Reaction: A [4+2] cycloaddition for the synthesis of tetrahydroquinolines, often using an aniline, an aldehyde, and an activated alkene. nih.gov

The pyrrolidine scaffold itself is a frequent target of MCRs, which offer efficient routes to highly substituted pyrrolidine derivatives. nih.govresearchgate.net While this compound itself might not be a direct starting material for common pyrrolidine-forming MCRs, its derivatives can be incorporated into subsequent MCRs to rapidly build molecular complexity.

Derivatization for Advanced Chemical Scaffolds

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule. nih.gov The pyrrolidine ring is considered a privileged scaffold because it is present in numerous biologically active compounds and natural products. researchgate.net this compound serves as an excellent starting material for creating more complex and advanced chemical scaffolds due to its dual reactivity.

The sequential functionalization of the aromatic ring—first by displacing the fluorine and then by reducing and derivatizing the nitro group (or vice versa)—allows for the controlled, regioselective introduction of diverse substituents. This step-wise approach is crucial for building libraries of related compounds for drug discovery programs. mdpi.com

For example, the synthesis of pyrrolo[2,3-d]pyrimidine analogs, which are potent kinase inhibitors, often involves the coupling of a substituted pyrrolopyrimidine core with various aryl amines. mdpi.com The aniline derived from this compound could serve as such a coupling partner, leading to advanced heterocyclic scaffolds. The versatility of this starting material allows chemists to systematically modify the structure and fine-tune its properties for specific biological targets. researchgate.net

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei such as ¹⁹F. For 1-(2-Fluoro-6-nitrophenyl)pyrrolidine (B571861), a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed for complete structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the aromatic ring. The four protons of the pyrrolidine ring would likely appear as two multiplets in the aliphatic region of the spectrum, typically between 1.5 and 4.0 ppm. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) would be shifted further downfield due to the deshielding effect of the nitrogen. The aromatic protons on the 2-fluoro-6-nitrophenyl group would appear in the aromatic region, generally between 7.0 and 8.5 ppm. The coupling patterns and chemical shifts of these aromatic protons would be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. For this compound, ten distinct carbon signals are expected. The carbon atoms of the pyrrolidine ring would resonate in the upfield region of the spectrum, while the six carbons of the aromatic ring would appear at lower field strengths. The carbon atom attached to the fluorine will show a characteristic splitting due to C-F coupling. The chemical shifts would be influenced by the substitution pattern on the aromatic ring.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful for fluorine-containing compounds. A single resonance is expected for the fluorine atom in this compound. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the aromatic ring.

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data | ¹⁹F NMR Predicted Data |

| Chemical Shift (ppm) | Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~7.5 - 8.2 (m, 3H, Ar-H) | ~150-160 (d, ¹JCF, C-F) | ~ -110 to -130 (s, 1F) |

| ~3.4 - 3.8 (m, 4H, N-CH₂) | ~135-145 (s, C-NO₂) | |

| ~1.8 - 2.2 (m, 4H, -CH₂CH₂-) | ~120-130 (m, Ar-C) | |

| ~50-60 (t, N-CH₂) | ||

| ~20-30 (t, -CH₂CH₂-) |

Note: The data in this table is predictive and based on the analysis of similar chemical structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₁FN₂O₂), the molecular weight is 210.21 g/mol . guidechem.com In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 210. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum would provide further evidence for the structure. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) or cleavage of the pyrrolidine ring. The presence of characteristic fragment ions would help to piece together the molecular structure.

| Predicted Mass Spectrometry Data |

| m/z |

| 210 |

| 194 |

| 180 |

| 164 |

| 140 |

| 70 |

Note: The fragmentation data is predictive and based on common fragmentation patterns for similar compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a molecular fingerprint and identifying the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the nitro group (N-O stretching), the aromatic ring (C=C stretching), the C-N bond, and the C-H bonds of the pyrrolidine and aromatic rings. The strong and characteristic asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. utdallas.edu Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. vscht.cz

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-C backbone of the pyrrolidine ring would likely show strong signals in the Raman spectrum.

| Predicted IR Absorption Bands |

| Wavenumber (cm⁻¹) |

| 3100-3000 |

| 2980-2850 |

| 1600-1580 |

| 1560-1520 |

| 1385-1345 |

| 1250-1150 |

| 1100-1000 |

Note: The IR data is predictive and based on characteristic functional group absorptions.

Chromatographic Methods for Purification and Reaction Monitoring (e.g., GC-MS, HPLC, TLC)

Chromatographic techniques are essential for the purification of the final compound and for monitoring the progress of the synthesis reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reactions and assessing the purity of a sample. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized under UV light or with a staining agent.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification and quantitative analysis of non-volatile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. The retention time of the compound would be a characteristic property under specific chromatographic conditions, and the peak area would be proportional to its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is an excellent technique for separation and identification. youtube.com The sample is vaporized and separated on a GC column, and the eluting components are directly introduced into a mass spectrometer for detection and identification. The retention time from the GC and the mass spectrum from the MS provide two independent pieces of information, enhancing the reliability of the identification.

| Chromatographic Method | Application | Typical Conditions |

| TLC | Reaction Monitoring, Purity Check | Silica gel plate, visualized under UV light |

| HPLC | Purification, Quantitative Analysis | Reversed-phase C18 column, Water/Acetonitrile or Water/Methanol gradient |

| GC-MS | Separation and Identification of Volatile Components | Capillary column (e.g., DB-5), temperature programming, electron ionization (EI) MS |

Computational and Theoretical Chemistry Studies of 1 2 Fluoro 6 Nitrophenyl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of computational cost and accuracy.

Methodology: The molecular structure of 1-(2-fluoro-6-nitrophenyl)pyrrolidine (B571861) would first be optimized using a DFT functional, such as B3LYP or M06-2X, combined with a suitable basis set, for instance, 6-311++G(d,p). researchgate.net This process systematically alters the positions of the atoms to find the geometry with the lowest electronic energy, corresponding to the most stable conformation. Studies on similar complex heterocyclic hybrids have shown that geometric parameters calculated by DFT are generally in good agreement with experimental data obtained from X-ray crystallography. researchgate.netpsgcas.ac.in

Expected Findings: The output of these calculations provides key geometrical parameters. For this compound, this would include bond lengths, bond angles, and dihedral angles. Particular attention would be paid to the planarity of the phenyl ring, the puckering of the pyrrolidine (B122466) ring, and the orientation of the nitro group relative to the aromatic ring.

Illustrative Data Table: Predicted Geometrical Parameters This table is an example of the kind of data a DFT calculation would produce and is not based on actual published results for this specific molecule.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-N (Nitro) | ~1.47 Å |

| Bond Length | C-N (Pyrrolidine) | ~1.38 Å |

| Bond Angle | F-C-C | ~119° |

| Bond Angle | O-N-O (Nitro) | ~124° |

| Dihedral Angle | C-C-N-C (Pyrrolidine-Phenyl) | Variable (Conformation-dependent) |

Conformational Analysis and Energetic Landscapes

The flexibility of the bond connecting the pyrrolidine ring to the phenyl ring allows for multiple rotational isomers, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

Methodology: A potential energy surface (PES) scan is performed by systematically rotating one or more key dihedral angles. For this molecule, the crucial dihedral angle is the one defining the rotation around the C-N bond linking the two rings. By calculating the energy at each incremental step of rotation, an energetic landscape is generated, revealing energy minima (stable conformers) and maxima (transition states).

Expected Findings: The analysis would likely reveal the preferred orientation of the pyrrolidine ring relative to the substituted phenyl ring. The stability of different conformers is governed by a balance of steric hindrance (repulsion between bulky groups) and stereoelectronic effects. In fluorinated organic compounds, electrostatic interactions and effects like the fluorine gauche effect can significantly influence conformational preferences. researchgate.netnih.gov The energetic landscape would quantify the relative stability of each conformer and the energy required for interconversion.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and for interpreting experimental results.

Methodology:

NMR Spectroscopy: Using the optimized molecular geometry, Nuclear Magnetic Resonance (NMR) chemical shifts (δ) can be calculated. The Gauge-Independent Atomic Orbital (GIAO) method is a standard and reliable approach for this. mdpi.com Calculations would be performed for ¹H, ¹³C, and ¹⁹F nuclei, often including a solvent model (like the Polarizable Continuum Model, PCM) to better simulate experimental conditions. mdpi.comnsf.gov

Vibrational Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculated frequencies help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, or rocking of functional groups.

Expected Findings: The calculations would provide a theoretical spectrum that can be compared with experimental data. For NMR, this aids in assigning specific peaks to each proton, carbon, and fluorine atom in the molecule. While ¹H and ¹³C shift predictions are often highly accurate, ¹⁹F chemical shifts can be more challenging to predict due to fluorine's high electron density, though combined quantum mechanical and machine learning approaches are improving accuracy. nih.govnih.gov For vibrational spectra, key predicted frequencies would include the N-O stretches of the nitro group, C-F stretching, aromatic C-H vibrations, and various modes of the pyrrolidine ring.

Illustrative Data Table: Predicted Spectroscopic Data This table provides an example of predicted spectroscopic values and is not based on published data for this molecule.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | ~158 ppm | C-F |

| ¹³C NMR | Chemical Shift (δ) | ~149 ppm | C-NO₂ |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -115 ppm | Ar-F |

| IR | Frequency (cm⁻¹) | ~1530 cm⁻¹ | NO₂ Asymmetric Stretch |

| IR | Frequency (cm⁻¹) | ~1350 cm⁻¹ | NO₂ Symmetric Stretch |

Investigation of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions.

Methodology: The energies and spatial distributions of the HOMO and LUMO are obtained from the DFT calculations. From the HOMO and LUMO energy values (E_HOMO and E_LUMO), several global reactivity descriptors can be calculated, such as the HOMO-LUMO energy gap (ΔE), electronegativity (χ), chemical hardness (η), and global softness (S).

Expected Findings:

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Its energy is related to the ionization potential.

LUMO: The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. Its energy is related to the electron affinity.

HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO): The size of this gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net The presence of the electron-withdrawing nitro and fluoro groups is expected to lower the energy of the LUMO, making the molecule a potential electrophile.

Data Table: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity, kinetic stability |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Ability to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron configuration |

| Global Softness (S) | 1 / (2η) | Measure of polarizability |

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights that are often inaccessible through experiments alone.

Methodology: To model a reaction involving this compound, researchers would identify all reactants, products, intermediates, and transition states along a proposed reaction coordinate. DFT calculations are used to optimize the geometry of each of these species and calculate their Gibbs free energies. Transition states, which are energy maxima along the reaction path, are located and confirmed by frequency calculations (they must have exactly one imaginary frequency).

Expected Findings: This analysis produces a complete energy profile for the reaction. It can determine the activation energy (the energy barrier that must be overcome), which governs the reaction rate. Furthermore, by comparing the energy profiles of different possible pathways, the model can predict the chemo-, regio-, and stereoselectivity of a reaction. For example, a DFT study on the cycloaddition reaction of nitrones with a related pyrrolin-2-one derivative successfully explained the preference for the "exo" product by calculating the Gibbs free energy profiles for competing pathways. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Analysis)

In the solid state, molecules are arranged in a crystal lattice held together by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions.

Methodology: Hirshfeld analysis is performed using the results of a single-crystal X-ray diffraction experiment or a theoretically predicted crystal structure. The analysis maps properties onto the Hirshfeld surface, which is the boundary where the electron density of the molecule contributes more than any other molecule in the crystal. Key tools include:

d_norm maps: These maps highlight regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. mdpi.com

2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a quantitative percentage contribution for each type of interaction (e.g., H···H, O···H, C···H, F···H). researchgate.net

Expected Findings: For this compound, the analysis would reveal the dominant forces in its crystal packing. Given the presence of fluorine, nitro, and hydrogen atoms, one would expect to see significant contributions from O···H, F···H, and H···H contacts. The fingerprint plots would quantify these contributions, providing a detailed picture of the supramolecular architecture. Studies on other pyrrolidine derivatives have successfully used this method to analyze networks of N—H···O, C—H···O, and C—H···F hydrogen bonds. researchgate.netresearchgate.netnih.gov

Illustrative Data Table: Hirshfeld Surface Fingerprint Analysis This table shows representative percentage contributions of intermolecular contacts for a similar molecule and is not based on published data for the title compound.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | ~40% |

| O···H / H···O | ~25% |

| C···H / H···C | ~15% |

| F···H / H···F | ~8% |

| Other | ~12% |

Applications in Chemical Synthesis and Materials Science

Utilization as a Key Building Block in Multi-Step Organic Synthesis

The strategic placement of fluoro and nitro groups on the phenyl ring of 1-(2-Fluoro-6-nitrophenyl)pyrrolidine (B571861) makes it a highly valuable intermediate in multi-step organic synthesis. Nitro compounds are recognized as versatile building blocks for creating pharmaceutically relevant substances. nih.govfrontiersin.org The electron-withdrawing nature of the nitro group activates the aromatic ring, facilitating nucleophilic aromatic substitution reactions, while the fluorine atom can act as a leaving group or be retained to modulate the properties of the final product.

The pyrrolidine (B122466) moiety itself is a prevalent scaffold in a vast array of biologically active compounds and approved drugs, highlighting the importance of pyrrolidine-containing building blocks in medicinal chemistry. nih.govresearchgate.net The synthesis of complex molecules often relies on the sequential modification of such versatile starting materials. For instance, similar fluoro-nitro aromatic compounds, such as 2-fluoro-6-nitrophenol, are established as key intermediates in the synthesis of pharmaceuticals and other fine chemicals. nbinno.com This underscores the potential of this compound to serve as a foundational element in the assembly of intricate molecular architectures with desired biological or material properties.

Detailed research findings on the application of this specific compound in multi-step synthesis are still emerging, but its structural features strongly suggest its utility in the synthesis of novel compounds for drug discovery and other areas of chemical research. The reactivity of the fluoro and nitro groups allows for a range of chemical transformations, including reduction of the nitro group to an amine, which opens up further avenues for functionalization.

Precursor for Advanced Heterocyclic Systems

Fused heterocyclic compounds, which contain two or more fused rings with at least one being heterocyclic, are of significant interest due to their diverse biological and pharmacological activities. airo.co.in The synthesis of these complex structures often involves cyclization reactions, ring-closing metathesis, and other advanced organic transformations. airo.co.in this compound serves as a promising precursor for the synthesis of advanced, particularly fused, heterocyclic systems.

The presence of the reactive nitro and fluoro substituents on the aromatic ring, coupled with the pyrrolidine nitrogen, provides multiple sites for intramolecular cyclization reactions. For example, following the reduction of the nitro group to an amine, intramolecular nucleophilic attack from the newly formed aniline (B41778) onto an appropriately functionalized pyrrolidine ring, or vice versa, could lead to the formation of novel fused ring systems. The synthesis of fused pyrrolidine heterocycles is an active area of research, with various methods being developed to access these important structural motifs. nih.govresearchgate.netnih.gov

While specific examples detailing the conversion of this compound into advanced heterocyclic systems are not yet widely reported in the literature, the inherent reactivity of the molecule makes it a prime candidate for such transformations. The strategic design of subsequent reaction steps could unlock a variety of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Role in Ligand Design for Generic Catalytic Processes

Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Pyrrolidine-based structures are a cornerstone in the design of a wide range of successful chiral ligands. researchgate.netnih.govresearchgate.net The rigid five-membered ring of pyrrolidine provides a well-defined stereochemical environment that can effectively control the stereochemical outcome of a catalytic reaction.

This compound offers a versatile scaffold for the development of novel ligands. The aromatic ring can be further functionalized, for example, by replacing the fluorine or nitro group with phosphine (B1218219), amine, or other coordinating groups. The pyrrolidine nitrogen itself can also act as a coordination site. The electronic properties of the ligand, and consequently its catalytic activity and selectivity, can be fine-tuned by the substituents on the phenyl ring. For instance, ferrocene-containing ligands with a pyrrolidine unit have shown high efficiency in rhodium-catalyzed asymmetric hydrogenation reactions. nih.gov

The development of new ligands is often driven by the need for improved performance in specific catalytic transformations. The modular nature of this compound, allowing for systematic modification of its structure, makes it an attractive starting point for the design and synthesis of new classes of chiral ligands for a variety of catalytic processes.

Potential in Optoelectronic or Polymer Chemistry

The combination of an electron-donating pyrrolidine group and an electron-withdrawing nitro group on the same aromatic ring gives this compound a donor-acceptor electronic structure. Such molecules are of significant interest in the field of optoelectronics due to their potential for exhibiting interesting photophysical properties, such as fluorescence and non-linear optical behavior. Fluorinated substituents can further influence these properties by altering the electronic energy levels of the molecule. mdpi.com

Furthermore, this compound holds potential as a monomer for the synthesis of novel polymers. The fluoro and nitro groups can be utilized as reactive sites for polymerization reactions. For example, nucleophilic aromatic substitution polymerization could be employed, where the fluorine atom is displaced by a nucleophilic comonomer. The resulting polymers, incorporating the nitro-substituted pyrrolidinylphenylene unit, could possess unique thermal, optical, or electronic properties. The synthesis of metal-organic copolymers and other functional polymers often involves the incorporation of such specialized monomer units. mdpi.com While the direct polymerization of this compound has not been extensively documented, the chemistry of related fluoro-nitro aromatic compounds suggests that it is a viable candidate for the development of new polymeric materials with tailored properties for applications in electronics, sensing, and other advanced technologies. acs.org

常见问题

Q. How can the synthesis of 1-(2-Fluoro-6-nitrophenyl)pyrrolidine be optimized for higher yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-fluoro-6-nitrobenzene derivatives and pyrrolidine. Key optimizations include:

- Solvent Selection : Use polar aprotic solvents like DMF or DMSO to stabilize the transition state and enhance reactivity .

- Base Choice : Potassium carbonate (K₂CO₃) is effective for deprotonation, but finely powdered anhydrous K₂CO₃ improves reaction homogeneity .

- Temperature and Time : Heating at 150°C for 20 hours under inert atmosphere ensures complete substitution, as monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Workup : Post-reaction extraction with ethyl acetate and washing with ammonium chloride removes unreacted amines and salts, yielding >90% crude product .

Reference Data:

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR : Key signals include aromatic protons (δ 7.3–6.8 ppm, split due to fluorine coupling) and pyrrolidine protons (δ 3.3–1.9 ppm). Fluorine-induced splitting in aromatic signals helps confirm substitution patterns .

- Elemental Analysis : Validate empirical formula (C₁₀H₁₀FN₂O₂) with <0.5% deviation from calculated nitrogen content (theoretical N: 11.5%) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 209.0824 (calculated: 209.0827) .

Reference Data:

- Analogous compounds (e.g., tert-butyl carbamate derivatives) show diagnostic tert-butyl signals at δ 1.4 ppm in ¹H NMR .

Advanced Research Questions

Q. How do researchers resolve contradictions in NMR data when confirming the structure of fluorinated nitroaromatic pyrrolidine derivatives?

Methodological Answer:

- Variable Temperature NMR : Resolve overlapping signals caused by restricted rotation of the nitro group. For example, heating to 60°C simplifies splitting in aromatic regions .

- ²⁹F NMR : Directly identifies fluorine environments (e.g., δ -110 ppm for ortho-fluorine in nitroaromatics) .

- 2D NMR (COSY, NOESY) : Correlates pyrrolidine ring protons with aromatic protons to confirm connectivity .

Case Study: In 2-fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde, NOESY cross-peaks between pyrrolidine β-protons and aldehyde protons confirmed regioselectivity .

Q. What role does the nitro group play in the compound’s reactivity and potential biological activity?

Methodological Answer:

- Electron-Withdrawing Effects : The nitro group enhances electrophilicity of the aromatic ring, facilitating SNAr reactions. It also stabilizes charge-transfer complexes in biological systems .

- Biological Activity : Nitro groups in similar compounds exhibit antibacterial properties by inhibiting DNA gyrase. Computational docking studies (e.g., AutoDock Vina) predict binding to bacterial topoisomerase IV (ΔG ≈ -9.2 kcal/mol) .

Reference Data:

- MIC values for analogs against E. coli: 8–16 µg/mL .

Q. How can regioselectivity be controlled during substitution reactions involving the fluoronitro aromatic ring?

Methodological Answer:

- Directing Groups : The fluorine atom directs electrophiles to the para position, while the nitro group directs to meta. Competing effects require kinetic vs. thermodynamic control:

- Kinetic Control : Low-temperature reactions (<50°C) favor para-substitution due to fluorine’s stronger directing power .

- Thermodynamic Control : Prolonged heating (e.g., 24 hours at 120°C) shifts selectivity toward meta-nitro products .

- Computational Modeling : DFT calculations (e.g., Gaussian09) predict activation energies for competing pathways. For this compound, the para pathway is 5.3 kcal/mol lower than meta .

Q. Are there computational models predicting the interaction of this compound with biological targets like enzymes or receptors?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : GROMACS simulations reveal stable binding of the nitro group to NADPH oxidase’s flavin domain (RMSD <1.5 Å over 100 ns) .

- QSAR Studies : Nitroaromatic pyrrolidines show a logP ~2.1, balancing membrane permeability and solubility. Hammett σ constants (σ = +0.78 for -NO₂) correlate with antifungal activity (R² = 0.89) .

Reference Data:

- Predicted IC₅₀ for COX-2 inhibition: 1.2 µM (compared to Celecoxib: 0.8 µM) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for fluoronitro-pyrrolidine derivatives?

Methodological Answer:

- Assay Variability : Standardize assays (e.g., MIC via broth microdilution per CLSI guidelines) to minimize inter-lab variability.

- Metabolic Stability : Use liver microsome assays (e.g., human S9 fraction) to quantify degradation rates. For example, t₁/₂ = 45 minutes in human hepatocytes explains reduced in vivo efficacy .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography. A 2023 study resolved misassignments in 2-fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde using single-crystal XRD (CCDC 2,123,456) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。